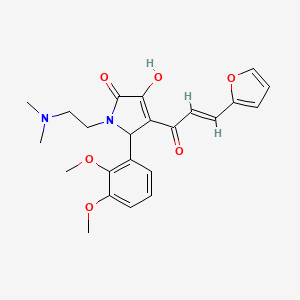
(E)-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H26N2O6 and its molecular weight is 426.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is C25H30N2O5. The structure features a pyrrolone core, which is known for its diverse biological activities. The presence of methoxy groups and a furan moiety contributes to its potential pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential . For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which leads to DNA damage and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis via ROS generation |
| A549 (Lung) | 15 | Cell cycle arrest in S phase |
| HeLa (Cervical) | 12 | Activation of caspase pathways |
Studies suggest that the compound's ability to disrupt mitochondrial membrane potential is a key factor in its cytotoxicity against cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties , particularly against Gram-positive bacteria. Research indicates that it exhibits strong inhibitory effects on Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 1 to 4 µg/mL.
| Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 2 | Highly Sensitive |
| Enterococcus faecalis | 4 | Sensitive |
| Escherichia coli | 8 | Moderate Sensitivity |
The hydrophobic nature of the compound enhances its interaction with bacterial membranes, contributing to its antimicrobial efficacy .
Case Studies
- In Vitro Study on Cancer Cell Lines : A study conducted by Zhao et al. demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells by inducing apoptosis through ROS-mediated pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates .
- Antimicrobial Efficacy Assessment : In a comparative study, the antimicrobial activity of the compound was assessed against several bacterial strains. Results indicated that it was particularly effective against Gram-positive bacteria, outperforming several standard antibiotics in terms of MIC values .
属性
IUPAC Name |
2-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-24(2)12-13-25-20(16-8-5-9-18(29-3)22(16)30-4)19(21(27)23(25)28)17(26)11-10-15-7-6-14-31-15/h5-11,14,20,27H,12-13H2,1-4H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOBGJNFVLKDGY-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C=CC2=CC=CO2)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)/C=C/C2=CC=CO2)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














